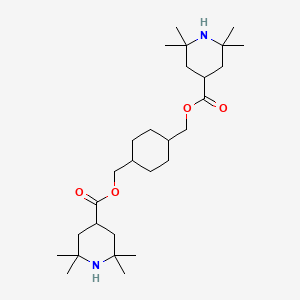
Formamide, N-(9-methylcarbazol-3-YL)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(9-methylcarbazol-3-YL)methyl- is a chemical compound with the molecular formula C15H14N2O It is a derivative of formamide, where the formyl group is attached to a 9-methylcarbazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(9-methylcarbazol-3-YL)methyl- typically involves the formylation of 9-methylcarbazole. One common method is the reaction of 9-methylcarbazole with formic acid or formylating agents such as chloral or formaldehyde under acidic conditions . The reaction is usually carried out in a solvent like toluene, and the mixture is refluxed to facilitate the formation of the formamide product.
Industrial Production Methods
Industrial production of formamides generally involves the carbonylation of amines. For Formamide, N-(9-methylcarbazol-3-YL)methyl-, the process would involve the reaction of 9-methylcarbazole with carbon monoxide and ammonia under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-(9-methylcarbazol-3-YL)methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid, while reduction may produce 9-methylcarbazol-3-ylmethanol.
Applications De Recherche Scientifique
Formamide, N-(9-methylcarbazol-3-YL)methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Formamide, N-(9-methylcarbazol-3-YL)methyl- involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The carbazole moiety may interact with cellular components, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Formamide, N-(9-methylcarbazol-3-YL)methyl- can be compared with other formamides and carbazole derivatives:
Formamide: A simpler compound with the formula CH3NO, used as a solvent and chemical intermediate.
N-Methylformamide: Similar to formamide but with a methyl group attached to the nitrogen, used in organic synthesis.
Dimethylformamide: A widely used solvent with two methyl groups attached to the nitrogen, known for its stability and versatility.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
52916-22-0 |
|---|---|
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
N-[(9-methylcarbazol-3-yl)methyl]formamide |
InChI |
InChI=1S/C15H14N2O/c1-17-14-5-3-2-4-12(14)13-8-11(9-16-10-18)6-7-15(13)17/h2-8,10H,9H2,1H3,(H,16,18) |
Clé InChI |
KXJVRTRSAWMXPA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)CNC=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















